Baconipyrone C
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Overview
Description
The compound Baconipyrone C is a complex organic molecule characterized by multiple functional groups, including ketones, esters, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baconipyrone C involves multiple steps, including the formation of intermediate compounds through esterification, aldol condensation, and selective reduction reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Baconipyrone C: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone groups yields secondary alcohols.
Scientific Research Applications
Baconipyrone C: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Baconipyrone C involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Baconipyrone C: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble gas compounds: Chemical compounds that include elements from the noble gases, known for their unique reactivity.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
123003-47-4 |
---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
InChI |
InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1 |
InChI Key |
HBLBJTXSYDMQDU-OJQYZGAJSA-N |
SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
Isomeric SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
Synonyms |
baconipyrone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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